molecular formula C15H11BrCl2O4 B2597497 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid CAS No. 872197-28-9

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid

Cat. No.: B2597497
CAS No.: 872197-28-9
M. Wt: 406.05
InChI Key: ZNVHKFXAUAOMFD-UHFFFAOYSA-N
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Description

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid is an aromatic compound that features a bromine atom, two chlorine atoms, a methoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid typically involves the following steps:

    Etherification: The formation of an ether bond between the benzoic acid derivative and 2,4-dichlorobenzyl alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and etherification reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The benzoic acid moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde: Similar structure with an ethoxy group instead of a methoxy group.

    3,4-Dichlorobenzyl bromide: Contains a bromine atom and two chlorine atoms but lacks the benzoic acid moiety.

    3-Bromo-2,4-dichlorobenzoic acid: Similar structure but lacks the ether linkage.

Uniqueness

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid is unique due to the presence of both the bromine and methoxy groups, as well as the ether linkage to the 2,4-dichlorobenzyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2O4/c1-21-13-5-9(15(19)20)4-11(16)14(13)22-7-8-2-3-10(17)6-12(8)18/h2-6H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVHKFXAUAOMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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